N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
Systematic IUPAC Name and Structural Formula
The IUPAC name for this compound is derived from its fused thieno[3,2-d]pyrimidine core, which consists of a thiophene ring fused to a pyrimidine ring at positions 3 and 2, respectively. The systematic name is constructed as follows:
- Core scaffold : Thieno[3,2-d]pyrimidin-4(3H)-one (indicating a ketone at position 4).
- Substituents :
- A phenyl group at position 7 of the thienopyrimidine ring.
- An acetamide group at position 3, where the nitrogen atom is benzylated (N-benzyl).
The full IUPAC name is This compound . The structural formula (Figure 1) highlights the fused bicyclic system, with key substituents at positions 3 and 7.
Structural Formula:
O
||
S N
|| \
C6H5-C6H3-N-C-(CH2)CONHCH2C6H5
CAS Registry Number and Molecular Descriptors
The CAS Registry Number for this compound is 1105234-78-3 , a unique identifier assigned to its specific structural configuration. Molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C21H17N3O2S |
| Molecular Weight | 375.45 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, pyrimidine N) |
| Topological Polar Surface Area | 89.3 Ų |
The molecular formula aligns with derivatives reported in literature, where structural analogs such as N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 242472-24-8) share the same core but differ in substituents.
Structural Relationship to Thieno[3,2-d]Pyrimidine Core Scaffold
The thieno[3,2-d]pyrimidine scaffold is a bicyclic system merging thiophene and pyrimidine rings, forming a planar structure conducive to intermolecular interactions. This scaffold is recognized as a bioisostere of purine bases, enabling mimicry of adenosine and guanine in biological systems. Key features include:
- Electronic Properties : The electron-rich thiophene and pyrimidine rings facilitate π-π stacking and hydrogen bonding, critical for binding to enzymatic targets.
- Substituent Effects :
- The 7-phenyl group enhances hydrophobic interactions, improving binding affinity to hydrophobic pockets in proteins.
- The N-benzyl acetamide moiety at position 3 introduces flexibility and hydrogen-bonding capacity, modulating solubility and target selectivity.
Comparative studies highlight that substitutions at positions 3 and 7 significantly influence pharmacological activity. For example, chlorinated derivatives (e.g., N-(4-chlorobenzyl) analogs) exhibit enhanced antimicrobial properties due to increased electrophilicity, while sulfanyl modifications (e.g., thioacetamide derivatives) alter metabolic stability.
Properties
IUPAC Name |
N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-18(22-11-15-7-3-1-4-8-15)12-24-14-23-19-17(13-27-20(19)21(24)26)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEYJOFOFIEUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent studies have indicated that compounds similar to N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer properties. Specifically, derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. For instance, one study reported that a related compound demonstrated remarkable activity against SU-DHL-6 and K562 cells with IC50 values as low as 0.55 µM and 1.68 µM, respectively . This suggests that modifications in the thieno[3,2-d]pyrimidine structure can enhance anticancer efficacy.
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of N-benzyl derivatives. Research has shown that certain N-benzyl-substituted acetamides exhibit potent anticonvulsant effects in animal models. For example, compounds with specific substituents at the 4'-N'-benzylamide site have been found to improve anticonvulsant activity significantly, surpassing traditional drugs like phenobarbital in efficacy . This highlights the potential of this compound as a candidate for developing new anticonvulsant medications.
Antimicrobial Activity
The antimicrobial properties of thieno[3,2-d]pyrimidine derivatives have also been explored. A study focused on synthesizing various carboxamide derivatives demonstrated notable antimicrobial activity against several bacterial strains. The structure–activity relationship (SAR) studies indicated that specific modifications could enhance the antimicrobial efficacy of these compounds . This suggests potential applications in treating bacterial infections.
Structure–Activity Relationship Studies
Understanding the structure–activity relationships of N-benzyl derivatives is crucial for optimizing their pharmacological profiles. Research has shown that electron-withdrawing groups at specific positions can retain or enhance biological activity while electron-donating groups may reduce efficacy . Such insights are vital for guiding future synthetic efforts and improving therapeutic outcomes.
Case Study 1: Anticancer Evaluation
A recent publication highlighted a derivative of thieno[3,2-d]pyrimidine that showed promising anticancer activity against multiple cell lines. The compound induced apoptosis in SU-DHL-6 cells and inhibited cell migration significantly, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Anticonvulsant Activity
In another study involving rodent models, specific N-benzyl derivatives were tested for their anticonvulsant properties using the maximal electroshock seizure test. Results indicated that these compounds not only exhibited high efficacy but also favorable safety profiles compared to existing treatments .
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological activity of thienopyrimidine derivatives is highly dependent on substituents at positions 2, 3, and 5. Below is a comparative analysis of key analogs:
Pharmacological Activity Trends
- Anti-inflammatory Activity: Sulfonamide-substituted analogs (e.g., compound 8 in ) exhibit potent COX-2 inhibition (IC50: 1.2 µM) and suppression of PGE2/IL-8 in keratinocytes and macrophages.
- Antimicrobial Activity : Fluoro-substituted acetamides (e.g., ) demonstrate antimicrobial properties, likely due to enhanced membrane permeability from halogenation .
- Toxicity and Discontinuation : Chloro- and bromo-substituted analogs () were discontinued, suggesting issues with toxicity or synthetic complexity .
Biological Activity
N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and therapeutic potential, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of thieno[3,2-d]pyrimidine derivatives through cyclization reactions. The specific synthetic pathways have not been extensively documented in the available literature, indicating a need for further research in this area.
Anticonvulsant Activity
Research has indicated that compounds similar to N-benzyl derivatives exhibit significant anticonvulsant properties. For instance, studies on related N-benzyl compounds have shown promising results in reducing seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems or ion channels .
Anticancer Potential
The thieno[3,2-d]pyrimidine scaffold has been associated with various anticancer activities. For example, derivatives of pyrimidines have demonstrated effectiveness against several cancer cell lines by inhibiting cell proliferation and inducing apoptosis . The specific activity of this compound against cancer cells remains to be elucidated.
Anti-inflammatory Effects
Pyrimidine derivatives have also been noted for their anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit key inflammatory mediators such as iNOS and COX-2, suggesting that N-benzyl derivatives may also possess these effects .
Research Findings and Case Studies
A study focusing on pyrimidine derivatives highlighted their structure–activity relationships (SARs), emphasizing that substituents at specific positions can enhance biological activity. For instance:
| Compound | Activity | ED50 (mg/kg) |
|---|---|---|
| (R)-N-benzyl derivative | Anticonvulsant | 4.5 (i.p.) |
| Indomethacin | Anti-inflammatory | 10 (i.p.) |
This table illustrates the potency of certain derivatives compared to established drugs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide?
- Methodology : The compound is typically synthesized via multi-step reactions involving:
- Condensation reactions : Reacting thieno[3,2-d]pyrimidin-4(3H)-one intermediates with benzylamine derivatives in the presence of coupling agents (e.g., DCC or EDC) .
- Substitution reactions : Introducing the benzylacetamide moiety through nucleophilic displacement of halogenated intermediates (e.g., chloroacetamide derivatives) under basic conditions .
- Cyclization : Formation of the thienopyrimidinone core via thermal or acid-catalyzed cyclization of thiourea or carboxamide precursors .
- Key Reagents : Piperidine, dry benzene, or dioxane as solvents; iron powder for nitro-group reduction in precursor synthesis .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Structural Confirmation :
- 1H/13C NMR : Peaks at δ 8.46–8.53 ppm (pyrimidine protons), δ 4.46–5.44 ppm (N–CH2/S–CH2 groups), and aromatic proton splitting patterns .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- LC-MS : Molecular ion peaks (e.g., m/z 376.0 [M+H]+ for related analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological activity?
- Methodology :
- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing/-donating substituents) to assess effects on target binding. Evidence from KX2-391 analogs shows enhanced Src kinase inhibition with morpholinoethoxy substitutions .
- Core Modifications : Replace the thienopyrimidinone core with pyrido[2,3-d]pyrimidine or quinazolinone scaffolds to evaluate metabolic stability .
- Key Findings :
- Trifluoromethyl groups improve lipophilicity and metabolic stability (e.g., analogs in ).
- Anti-inflammatory activity is influenced by electron-deficient aryl groups (e.g., 2-chloro substitution in ).
Q. What experimental designs are recommended for evaluating in vitro biological activity (e.g., anti-inflammatory or anticancer effects)?
- Assay Design :
- Anti-inflammatory : COX-1/COX-2 inhibition assays using human whole-blood models; compare IC50 values against Diclofenac .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM range) .
Q. How can researchers resolve contradictions in biological data across studies (e.g., varying IC50 values)?
- Factors to Investigate :
- Assay Conditions : Differences in cell lines, serum concentrations, or incubation times (e.g., 48 vs. 72 hours).
- Compound Stability : Assess degradation in DMSO stock solutions via LC-MS .
- Structural Confirmation : Re-evaluate purity and stereochemistry (e.g., enantiomeric impurities in ).
Q. What computational tools are suitable for predicting target interactions or pharmacokinetic properties?
- Docking Studies : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., Src) or anti-inflammatory targets (COX-2) .
- ADME Prediction : SwissADME or pkCSM to estimate logP, solubility, and CYP450 interactions. The trifluoromethyl group () enhances metabolic stability but may reduce aqueous solubility .
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
Methodological Challenges and Solutions
Q. What strategies improve the yield of the final compound during scale-up synthesis?
- Optimization Steps :
- Catalysis : Use Fe(acac)3 or Pd catalysts for Suzuki-Miyaura coupling of phenyl groups (e.g., ).
- Solvent Selection : Replace dioxane with DMF or THF for better solubility of intermediates .
Q. How can researchers address low bioavailability in preclinical studies?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
